molecular formula C11H8O2S B2547316 (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid CAS No. 921219-05-8

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid

Cat. No.: B2547316
CAS No.: 921219-05-8
M. Wt: 204.24
InChI Key: YFACHYAUCRKSJS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Properties and Environmental Impacts

Benzofuran and benzothiophene compounds are known for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Research has focused on these compounds as potential natural drug lead compounds due to their significant bioactivities and potential applications in pharmaceuticals. A novel macrocyclic benzofuran compound exhibiting anti-hepatitis C virus activity has been identified, highlighting the therapeutic potential of these compounds. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents, demonstrating the versatility and significance of these compounds in drug discovery (Miao et al., 2019).

Environmental Presence and Concerns

Engineered nanomaterials, including those based on benzothiophene structures, have been predicted to be released into the environment due to their widespread use. Reviews of environmental concentrations of such compounds in various matrices (surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air) suggest a broad environmental dispersion. The presence of these compounds in the environment raises concerns about their potential impact on aquatic ecosystems and necessitates further research on their environmental monitoring and potential consequences of long-term exposure (Gottschalk et al., 2013).

Therapeutic and Pharmacological Applications

Benzothiazoles in Chemotherapy

The pharmaceutical relevance of benzothiazole derivatives, particularly in chemotherapy, has been highlighted. Benzothiazole is a fused heterocyclic scaffold with extensive applications in medicine. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The 2-arylbenzothiazole moiety, in particular, has been under development for cancer treatment, signifying the importance of benzothiazole in drug discovery and its potential as a therapeutic agent (Kamal et al., 2015).

Properties

IUPAC Name

(E)-3-(1-benzothiophen-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFACHYAUCRKSJS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.